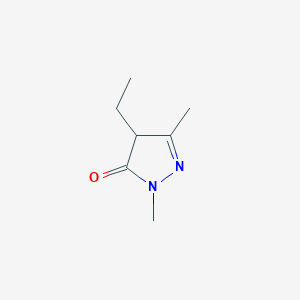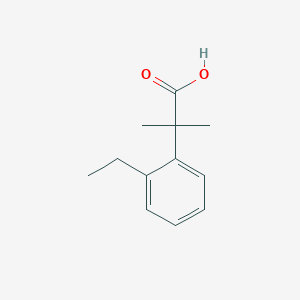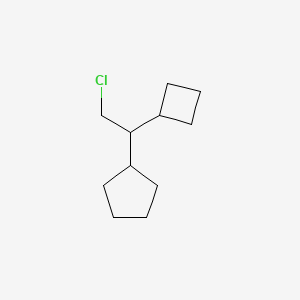
(2-Chloro-1-cyclobutylethyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-1-cyclobutylethyl)cyclopentane is a chemical compound with the molecular formula C₁₁H₁₉Cl. It is characterized by the presence of a cyclobutyl group attached to an ethyl chain, which is further connected to a cyclopentane ring with a chlorine atom. This compound is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-cyclobutylethyl)cyclopentane involves multiple steps, typically starting with the preparation of the cyclobutyl and cyclopentane intermediates. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is mainly used for research purposes. the synthesis generally follows similar principles to those used in laboratory settings, with an emphasis on scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-1-cyclobutylethyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chlorine atom or to alter the cyclobutyl and cyclopentane rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can produce an amine derivative of the compound, while oxidation can introduce hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
(2-Chloro-1-cyclobutylethyl)cyclopentane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Chloro-1-cyclobutylethyl)cyclopentane involves its interaction with specific molecular targets. The chlorine atom and the cyclobutyl and cyclopentane rings play crucial roles in its reactivity and binding properties. The pathways involved in its mechanism of action are determined by the nature of the reactions it undergoes and the specific applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloro-1-cyclobutylethyl)cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
(2-Chloro-1-cyclobutylethyl)benzene: Contains a benzene ring instead of a cyclopentane ring.
(2-Chloro-1-cyclopropylethyl)cyclopentane: Features a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
(2-Chloro-1-cyclobutylethyl)cyclopentane is unique due to its specific combination of a cyclobutyl group and a cyclopentane ring with a chlorine atom. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C11H19Cl |
|---|---|
Poids moléculaire |
186.72 g/mol |
Nom IUPAC |
(2-chloro-1-cyclobutylethyl)cyclopentane |
InChI |
InChI=1S/C11H19Cl/c12-8-11(10-6-3-7-10)9-4-1-2-5-9/h9-11H,1-8H2 |
Clé InChI |
KCEJFZFORAZVBE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(CCl)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


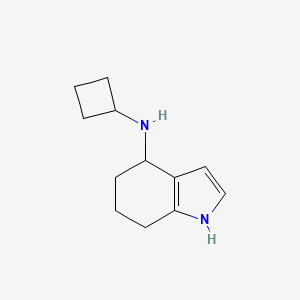
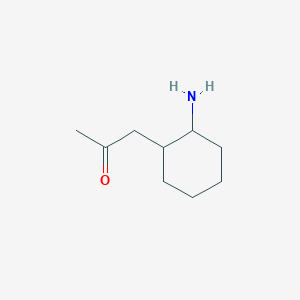
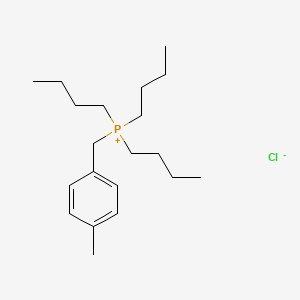
![2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride](/img/structure/B13156092.png)

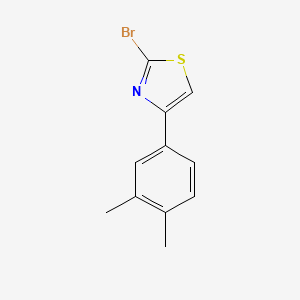

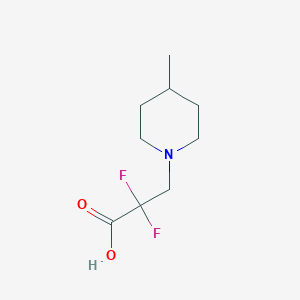
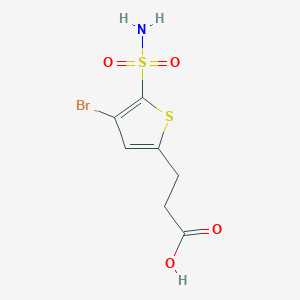
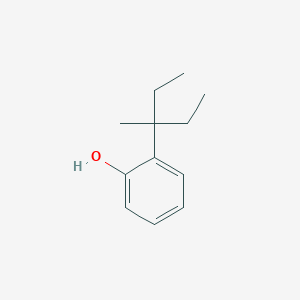
![5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}furan-2-carbaldehyde](/img/structure/B13156136.png)
